Pro-lad

Drug discrimination Behavioral pharmacology 5-HT2A receptor agonism

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a calibrated serotonergic reference standard exhibiting ~90% LSD potency in drug discrimination assays. Its stable N(6)-n-propyl substituent enables definitive LC-MS/MS differentiation from LSD and 1-acyl prodrugs (1P-LSD, ALD-52), which undergo rapid deacylation. Select PRO-LAD for reproducible 5-HT2A receptor pharmacology, translational dose extrapolation, and same-day behavioral studies leveraging its 6–8 h duration, avoiding hyperpotency confounds of ETH-LAD/AL-LAD.

Molecular Formula C22H29N3O
Molecular Weight 351.5 g/mol
CAS No. 65527-63-1
Cat. No. B1450959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-lad
CAS65527-63-1
Molecular FormulaC22H29N3O
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
InChIInChI=1S/C22H29N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h7-9,11,13,16,20,23H,4-6,10,12,14H2,1-3H3/t16-,20-/m1/s1
InChIKeyHZKYLVLOBYNKKM-OXQOHEQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRO-LAD (CAS 65527-63-1): A Lysergamide Research Tool with Defined Potency Profile for Neuropharmacology


PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide; CAS 65527-63-1) is a synthetic lysergamide derivative and structural analog of lysergic acid diethylamide (LSD). Characterized by the substitution of the N(6)-methyl group of LSD with an n-propyl moiety, PRO-LAD exhibits a defined pharmacological profile as a serotonergic psychedelic, acting primarily as a ligand at 5-HT2A receptors [1]. The compound was systematically characterized in the 1980s by Hoffman and Nichols as part of a structure-activity relationship (SAR) series investigating N(6)-alkyl modifications of the norlysergic acid scaffold [2]. Its molecular formula is C22H29N3O, with a molar mass of 351.49 g/mol, and it possesses two stereocenters with an absolute configuration of (5R, 8R) [3]. PRO-LAD serves as a calibrated reference standard within the lysergamide class, offering researchers a tool with quantifiable activity relative to LSD for use in receptor pharmacology, drug discrimination studies, and analytical method development where precise potency calibration is required.

Why In-Class Lysergamide Substitution Cannot Be Assumed for PRO-LAD in Research Protocols


The lysergamide class exhibits significant potency divergence based on N(6)-alkyl substitution, rendering generic substitution across analogs unreliable for reproducible research outcomes. Hoffman and Nichols (1985) demonstrated that within the same N(6)-alkyl norlysergic acid N,N-diethylamide series, ED50 values in LSD-trained rat drug discrimination assays varied by more than an order of magnitude—from compounds equipotent to LSD (PRO-LAD) to derivatives 2-3× more potent (ETH-LAD, AL-LAD) and others with markedly reduced activity (n-butyl analog) [1]. Furthermore, the 1-acyl-substituted analogs (1P-LSD, ALD-52) exhibit distinct pharmacological properties: Halberstadt et al. (2020) reported that 1-acyl substitution reduces 5-HT2A receptor affinity by one to two orders of magnitude relative to LSD, with these compounds functioning as prodrugs that require deacylation to LSD for full activity [2]. Consequently, researchers cannot interchange PRO-LAD with LSD, ETH-LAD, AL-LAD, 1P-LSD, or ALD-52 without accounting for these quantifiable differences in receptor engagement, in vivo potency, and metabolic fate. Selection of the appropriate lysergamide reference standard must be driven by the specific experimental requirements for potency calibration, metabolic pathway investigation, or analytical method validation.

PRO-LAD (65527-63-1): Quantitative Differentiation Evidence for Procurement and Selection Decisions


Drug Discrimination ED50: PRO-LAD Demonstrates Equipotency to LSD, Distinguishing It from Hyperpotent and Hypopotent N(6)-Alkyl Analogs

In a two-lever drug discrimination assay using rats trained to discriminate d-LSD tartrate (185.5 nmol/kg, i.p.) from saline, PRO-LAD (N(6)-n-propyl) exhibited an ED50 value of 0.037 μM/kg, which is equipotent to LSD (ED50 = 0.037 μM/kg). In contrast, the N(6)-ethyl derivative (ETH-LAD) and N(6)-allyl derivative (AL-LAD) displayed ED50 values reflecting approximately 2-3× greater potency than LSD, while the N(6)-isopropyl analog showed half the potency, and the N(6)-n-butyl derivative was one order of magnitude less potent [1]. These dose-response relationships establish PRO-LAD as a calibrated reference point within the N(6)-alkyl series—neither hyperpotent like ETH-LAD/AL-LAD nor hypopotent like the isopropyl and n-butyl congeners.

Drug discrimination Behavioral pharmacology 5-HT2A receptor agonism

Human Dose Equivalence: PRO-LAD Exhibits Near-Identical Human Potency to LSD, with Documented Dose Ranges Supporting Reproducible Dosing

Compiled human dose data indicate that PRO-LAD has an active oral dose range of 100-200 μg, which is near-equivalent to the LSD range of 60-200 μg, yielding a human potency relative to LSD of approximately 90% [1]. By comparison, ETH-LAD displays a lower active dose range of 40-150 μg (relative potency ~140% of LSD), and AL-LAD exhibits a dose range of 80-160 μg (relative potency ~110% of LSD) [1]. These human-derived estimates align with the animal drug discrimination data and provide translationally relevant dosing benchmarks for research applications.

Human pharmacology Dose-response Psychedelic research

Duration of Action: PRO-LAD Provides a Shorter Experimental Window (6-8 Hours) Compared to LSD (8-12 Hours)

PRO-LAD exhibits a total duration of action of 6-8 hours following oral administration, compared to LSD's typical duration of 8-12 hours [1]. This shortened time-course, with an onset of 30-45 minutes, may reflect differences in metabolic stability or receptor off-rate kinetics conferred by the N(6)-n-propyl substitution. The shorter duration distinguishes PRO-LAD from LSD and from longer-acting lysergamides, providing researchers with a compound that enables compressed experimental timelines while maintaining near-equivalent potency.

Pharmacokinetics Experimental design Time-course studies

SAR Positioning: PRO-LAD Defines the Optimal N(6)-Alkyl Chain Length for LSD-Like Potency Retention

The systematic SAR study by Hoffman and Nichols (1985) established that within the N(6)-alkyl norlysergic acid N,N-diethylamide series, maximal LSD-like potency is achieved with N(6)-ethyl (2-3× LSD) and N(6)-allyl (2-3× LSD) substitutions, while the N(6)-n-propyl substitution of PRO-LAD restores equipotency to LSD [1]. The N(6)-isopropyl analog exhibits half the potency, and the N(6)-n-butyl derivative shows only one-tenth the potency, demonstrating that chain length and branching critically modulate activity [1]. This SAR pattern parallels that observed for certain serotonin and dopamine agonists, suggesting that PRO-LAD's n-propyl substitution represents a key inflection point in the potency profile—the longest linear alkyl chain that maintains full LSD-like activity before potency precipitously declines.

Structure-activity relationship Medicinal chemistry Receptor pharmacology

Analytical Differentiation: PRO-LAD Requires Distinct Detection Parameters Versus 1-Acyl Prodrug Analogs

PRO-LAD differs fundamentally from 1-acyl-substituted lysergamides (1P-LSD, ALD-52, 1B-LSD) in its metabolic fate and analytical detection requirements. Whereas 1-acyl analogs undergo deacylation to LSD as their primary metabolic pathway—complicating differentiation from LSD exposure in biological matrices—PRO-LAD's N(6)-n-propyl modification is metabolically stable and does not convert to LSD [1]. The 1-acyl substitution also reduces 5-HT2A receptor affinity by one to two orders of magnitude relative to LSD and PRO-LAD, confirming that these compounds are pharmacologically distinct until deacylation occurs [1]. Consequently, analytical methods developed for PRO-LAD must target the intact N(6)-n-propyl species (m/z 351.5) rather than relying on LSD as a proxy marker.

Analytical chemistry Forensic toxicology LC-MS method development

PRO-LAD (65527-63-1): Research and Industrial Application Scenarios Supported by Quantitative Evidence


Calibrated Reference Standard for 5-HT2A Receptor Pharmacology and Drug Discrimination Studies

PRO-LAD serves as a precisely calibrated reference compound for in vivo behavioral pharmacology studies, particularly drug discrimination assays where equipotency to LSD (ED50 = 0.037 μM/kg) provides a standardized baseline for comparing novel lysergamide analogs. Researchers can employ PRO-LAD as a positive control that matches LSD's discriminative stimulus potency without introducing the hyperpotency confounds of ETH-LAD (1.85× more potent) or AL-LAD (2.85× more potent), enabling cleaner interpretation of structure-activity relationships [1].

Translational Neuroscience Research Requiring Human-Relevant Dosing Calibration

For studies bridging preclinical animal models to human experimental protocols, PRO-LAD offers a human dose range (100-200 μg oral) that closely mirrors LSD (60-200 μg), with a relative potency of ~90% [1]. This near-equivalence simplifies dose extrapolation and minimizes the need for species-specific potency correction factors, making PRO-LAD suitable for translational research programs where consistent potency across species is critical for experimental design and regulatory documentation [2].

Time-Compressed Behavioral and Neuroimaging Experimental Protocols

PRO-LAD's 6-8 hour total duration of action—approximately 25-33% shorter than LSD's 8-12 hour window—enables researchers to conduct same-day behavioral assays, receptor occupancy time-course studies, or neuroimaging sessions within a single experimental day [1]. This temporal profile is particularly valuable for studies requiring multiple time-point measurements or for clinical research settings where extended session durations are logistically challenging or introduce participant compliance issues.

Forensic Toxicology Method Development for Lysergamide Differentiation

In forensic and clinical toxicology, unambiguous identification of the administered compound is essential for legal and medical decision-making. PRO-LAD's stable N(6)-n-propyl modification ensures that the intact parent drug (m/z 351.5) remains the primary analytical target, unlike 1-acyl-substituted analogs (1P-LSD, ALD-52) that undergo rapid deacylation to LSD [1]. Analytical laboratories developing LC-MS/MS methods for lysergamide detection can leverage PRO-LAD as a distinct reference standard that enables definitive differentiation between PRO-LAD exposure and exposure to LSD or 1-acyl prodrugs, a capability not achievable when relying solely on LSD as a calibration marker [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pro-lad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.